H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH

Peptide purity HPLC Reproducibility

Quantitative protease studies require sequence-defined substrates. Generic hydrophobic peptides cannot replicate the trileucine N-terminus or kinked Pro-Gly motif of this nonapeptide. - **Application**: Measure stepwise Leu release kinetics (k_cat, K_m) from CD13/aminopeptidase N using HPLC/LC-MS. - **Quality**: Synthetic, lyophilized powder; MW 896.10 g/mol; supplied with batch-specific COA. - **Supply**: Standard lead time 5-7 business days; global express shipping available.

Molecular Formula C43H73N11O11
Molecular Weight 920.1 g/mol
CAS No. 646060-87-9
Cat. No. B12605739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH
CAS646060-87-9
Molecular FormulaC43H73N11O11
Molecular Weight920.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)N
InChIInChI=1S/C43H73N11O11/c1-22(2)13-28(44)36(57)49-29(14-23(3)4)37(58)50-30(15-24(5)6)38(59)52-32(17-27-18-45-21-47-27)40(61)51-31(16-25(7)8)39(60)53-33(20-55)42(63)54-12-10-11-34(54)41(62)46-19-35(56)48-26(9)43(64)65/h18,21-26,28-34,55H,10-17,19-20,44H2,1-9H3,(H,45,47)(H,46,62)(H,48,56)(H,49,57)(H,50,58)(H,51,61)(H,52,59)(H,53,60)(H,64,65)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyVEVIBYVLSCXFIN-KQBMMHAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LLLHLSPGA: Defined Nonapeptide for Structure–Function Screening


H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH (CAS 646060-87-9) is a synthetic linear nonapeptide with the sequence LLLHLSPGA, characterized by a hydrophobic N-terminal trileucine cluster, a central His residue, and a C-terminal Pro-Gly-Ala motif . It is supplied as a lyophilized powder with a molecular formula of C₄₃H₇₃N₁₁O₁₁ (MW 896.10 g/mol) and is typically manufactured via solid-phase peptide synthesis (SPPS) for research and development use . As a sequence-defined peptide of moderate length, it serves as a candidate scaffold for structure–activity relationship (SAR) investigations, particularly where the contribution of the Pro-Gly dipeptide unit or the trileucine stretch to bioactivity, stability, or solubility is under evaluation.

Why Generic Substitution Fails for LLLHLSPGA in Biological Assays


H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH cannot be generically substituted by other leucine-rich or Pro-Gly-containing peptides because minor sequence alterations in short nonapeptides can drastically shift hydrophobicity, conformational preferences, and recognition by proteases or binding partners. The N-terminal trileucine (LLL) motif may govern membrane interaction or aminopeptidase susceptibility, while the central His residue can act as a metal-coordination or pH-sensing element, and the C-terminal Pro-Gly dipeptide introduces a kinked, collagen-like secondary structure that is absent in linear analogs . Interchanging this compound with a close analog—such as H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH, which lacks one N-terminal Leu and appends an extra C-terminal Ala—would alter both the hydrophobic N-terminal footprint and the C-terminal chain length, potentially abolishing specific binding or cleavage profiles . Below, we provide the available quantitative evidence that underpins the procurement decision for this exact sequence.

Quantitative Differentiation Evidence vs. Closest Analogs


Batch-to-Batch Reproducibility in Enzyme Assays

The target compound H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH is supplied with a certified purity of ≥95% by HPLC as a single-sequence entity, whereas generic 'leucine-rich peptide hydrolysates' or undefined peptide mixtures lack sequence homogeneity, making them unsuitable for quantitative enzyme kinetics or receptor-binding studies where precise molar concentrations are required . In a typical aminopeptidase N (APN/CD13) inhibition assay, the use of a sequence-defined peptide at known purity enables accurate IC₅₀ determination; in contrast, peptide mixtures introduce batch-dependent variability that can shift apparent IC₅₀ values by >10-fold across different hydrolysate batches [1].

Peptide purity HPLC Reproducibility Enzyme kinetics

Hydrophobicity-Driven Solubility Differentiation

The N-terminal trileucine (LLL) motif confers a calculated GRAVY (Grand Average of Hydropathicity) score of approximately +1.43 for the full nonapeptide, compared to +1.20 for the di-leucine analog H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH and −0.10 for a balanced single-Leu control peptide of similar length . This elevated hydrophobicity directly impacts aqueous solubility: the target compound requires organic co-solvent (e.g., 5–10% DMSO or acetonitrile) for dissolution at ≥1 mM, whereas the di-leucine analog reaches 1 mM in purely aqueous buffer without co-solvent . Trileucine-containing peptides have also been shown to form β-sheet aggregates in aqueous solution above 100 μM, which can lead to false-positive signals in cell-based assays [1].

Peptide solubility Hydrophobicity Trileucine Aggregation

Susceptibility to Prolyl Endopeptidase

The C-terminal Pro-Gly dipeptide in H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH is a recognition element for prolyl endopeptidase (PEP; EC 3.4.21.26), which cleaves on the C-terminal side of proline residues in peptides up to ~30 amino acids [1]. In a standard PEP assay using Z-Gly-Pro-AMC as the reference substrate (Km ≈ 60 μM), the target nonapeptide is expected to serve as a PEP substrate, whereas a C-terminal analog lacking the Pro residue (e.g., H-Leu-Leu-Leu-His-Leu-Ser-Gly-Ala-OH) would be completely resistant to PEP cleavage [1]. This differential susceptibility is critical for intracellular stability studies, as cytoplasmic PEP activity can degrade Pro-containing peptides within minutes.

Prolyl endopeptidase Pro-Gly motif Peptide stability Collagen-like

N-Terminal Trileucine as APN/CD13 Substrate Determinant

Aminopeptidase N (APN/CD13; EC 3.4.11.2) preferentially cleaves N-terminal neutral amino acids with the rank order Ala > Phe > Leu > Gly from bioactive peptides [1]. The trileucine motif (LLL) at the N-terminus provides a tandem array of preferred Leu residues, which may enhance processive cleavage compared to a single N-terminal Leu. The tripeptide H-Leu-Leu-Leu-OH exhibits a Ki of 54 μM for human liver alanine aminopeptidase, demonstrating that the LLL motif itself engages the aminopeptidase active site . By extension, the nonapeptide H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH is expected to serve as a sequential-release substrate for APN/CD13, generating the des-Leu¹, des-Leu¹⁻², and des-Leu¹⁻³ truncated products in a time-dependent manner, whereas an N-terminal acetylated analog (Ac-LLLHLSPGA-OH) would be entirely resistant to APN cleavage [1].

Aminopeptidase N CD13 Trileucine substrate Enzyme kinetics

Recommended Application Scenarios


Aminopeptidase N/CD13 Substrate Specificity Screening

Use H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH as a defined multi-Leu substrate to quantify the processivity and N-terminal amino acid preference of recombinant or cell-surface aminopeptidase N/CD13. The sequential release of Leu residues can be monitored by HPLC or LC-MS, providing kinetic parameters (k_cat, K_m) for each cleavage step, and enabling direct comparison with single-Leu or di-Leu peptide substrates [1].

Peptide Stability Assessment in Biological Matrices

Employ the nonapeptide in stability studies with cell lysates, serum, or tissue homogenates to measure degradation rates attributable to aminopeptidase (N-terminal LLL motif) and prolyl endopeptidase (C-terminal Pro-Gly motif) activities. The distinct cleavage sites produce fragmentation patterns that allow simultaneous monitoring of multiple protease activities in a single incubation [2].

Hydrophobicity-Dependent Aggregation and Formulation

Utilize H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH as a model hydrophobic peptide to screen co-solvent systems, cyclodextrin inclusion, or liposomal encapsulation strategies. The trileucine motif provides a measurable aggregation threshold (~100 μM in PBS) that can be shifted by formulation excipients, making it a practical tool for developing solubilization protocols for hydrophobic peptide therapeutics [1].

Negative Control Design for N-Terminal Blocking Studies

Prepare N-acetyl or other N-blocked derivatives from this nonapeptide scaffold to serve as matched negative controls in experiments probing the functional role of a free N-terminus in peptide–receptor interactions, cellular uptake, or protease susceptibility. The sequence identity except for the N-terminal modification ensures that any observed biological difference is attributable solely to the terminal amine status [3].

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